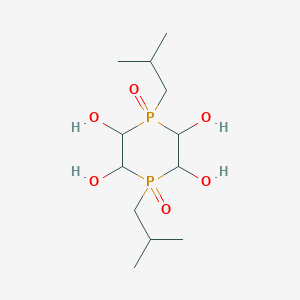
辅酶Q2
描述
Coenzyme Q2, also known as coenzyme Q2, is a member of the ubiquinone family, which are redox-active prenols localized in cellular membranes of bacteria and eukaryotes. Ubiquinones play a crucial role in cellular respiration and energy production by acting as electron carriers in the mitochondrial electron transport chain. They also function as antioxidants, protecting cells from oxidative damage.
科学研究应用
Coenzyme Q2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and electron transport mechanisms.
Biology: Coenzyme Q2 is studied for its role in cellular respiration and its antioxidant properties.
Medicine: Research focuses on its potential therapeutic effects in treating conditions related to mitochondrial dysfunction and oxidative stress.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
作用机制
Target of Action
Coenzyme Q2, also known as Ubiquinone-2 or Ubiquinone Q2, primarily targets the mitochondrial respiratory chain . It serves as an electron carrier in aerobic respiration . The enzyme para-hydroxybenzoate—polyprenyltransferase, encoded by the COQ2 gene, is involved in the biosynthesis of Coenzyme Q2 .
Mode of Action
Coenzyme Q2 acts as a redox carrier in the mitochondrial respiratory chain . It is involved in the transfer of electrons and protons in respiratory chains that sustain bioenergetics . It also contributes to suppressing ferroptosis, a type of iron-dependent programmed cell death characterized by lipid peroxidation .
Biochemical Pathways
Coenzyme Q2 is involved in several biochemical pathways. It plays a crucial role in the respiratory chain of eukaryotes and many prokaryotes . It also acts as a cofactor in uridine biosynthesis, fatty acid oxidation, and for mitochondrial uncoupling proteins . The biosynthesis of Coenzyme Q2 requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain that defines the CoQ species .
Pharmacokinetics
It is known that coenzyme q2 is present in all cell membranes, limiting the toxic effect of free radicals . It is also a component of LDL . More research is needed to fully understand the ADME properties of Coenzyme Q2 and their impact on its bioavailability.
Result of Action
The action of Coenzyme Q2 results in the production of ATP through aerobic respiration . It also has antioxidative effects and benefits in supplementation to patients with various diseases . Its deficiency is linked to several diseases .
Action Environment
The action of Coenzyme Q2 is influenced by environmental factors and energy requirements . It reacts within mitochondria to promote ATP synthesis and also integrates a plethora of metabolic pathways and regulates mitochondrial oxidative stress
生化分析
Biochemical Properties
Ubiquinone-2 interacts with various enzymes, proteins, and other biomolecules in its role as an electron carrier. It is involved in the CoQ pathways of Saccharomyces cerevisiae and Escherichia coli, where it forms part of multiprotein complexes that catalyze consecutive reactions . The enzymes involved in Coenzyme Q2 synthesis form a complex in S. cerevisiae .
Cellular Effects
Ubiquinone-2 has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It acts as a pro-oxidant in its ubisemiquinone state, yet it is also believed to be a membrane antioxidant .
Molecular Mechanism
Ubiquinone-2 exerts its effects at the molecular level through several mechanisms. It undergoes reversible redox cycling between three states: fully oxidized (UQ), partially reduced (ubisemiquinone, UQ.–), and fully reduced (UQH2). This ability allows it to function as an electron carrier in the mitochondrial respiratory chain .
Metabolic Pathways
Ubiquinone-2 is involved in several metabolic pathways. It requires the aromatic precursor 4-hydroxybenzoic acid and the prenyl side chain that defines the CoQ species for its biosynthesis . It serves as an electron carrier in aerobic respiration .
Transport and Distribution
Ubiquinone-2 is transported and distributed within cells and tissues. It is a mobile component of the mitochondrial electron transport chain
Subcellular Localization
Ubiquinone-2 is primarily localized in the mitochondria, where it plays a central role in energy generation and the production of reactive oxygen species
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ubiquinone-2 involves several steps, starting from the appropriate aromatic precursors. One common method involves the alkylation of a quinone derivative with an isoprenoid chain. The reaction conditions typically require a strong base and an appropriate solvent to facilitate the alkylation process.
Industrial Production Methods: Industrial production of ubiquinone-2 often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce ubiquinone-2. The fermentation process is optimized for maximum yield, followed by extraction and purification using chromatographic techniques.
Types of Reactions:
Oxidation: Coenzyme Q2 can undergo oxidation to form its corresponding quinone derivative.
Reduction: It can be reduced to its hydroquinone form, ubiquinol-2, which is an active form in biological systems.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: The major product is the oxidized form of ubiquinone-2.
Reduction: The major product is ubiquinol-2.
Substitution: Depending on the substituent introduced, various substituted derivatives of ubiquinone-2 can be formed.
相似化合物的比较
Ubiquinone-10 (Coenzyme Q10): A longer-chain ubiquinone with similar redox properties but a different isoprenoid chain length.
Ubiquinone-1: A shorter-chain ubiquinone with similar functions but different physical properties.
Uniqueness: Coenzyme Q2 is unique due to its specific isoprenoid chain length, which affects its solubility and localization within cellular membranes. Its shorter chain length compared to ubiquinone-10 makes it more soluble in aqueous environments, which can influence its biological activity and applications.
属性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWBSBBCSFQGC-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019698 | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
606-06-4, 7704-04-3, 1339-63-5 | |
| Record name | Coenzyme Q2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ubiquinones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBIQUINONE Q2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


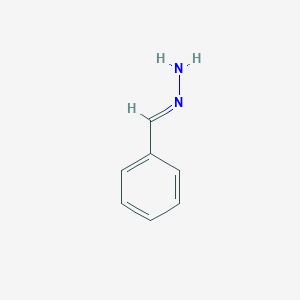
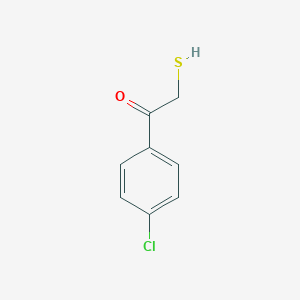
![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)
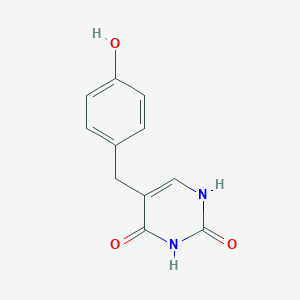
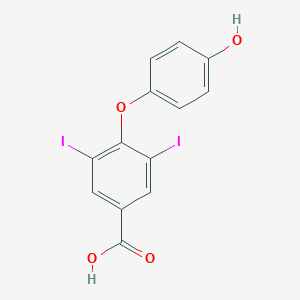
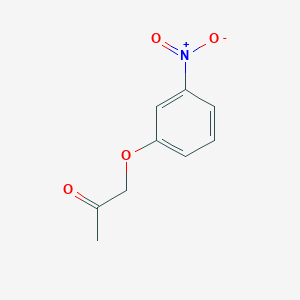
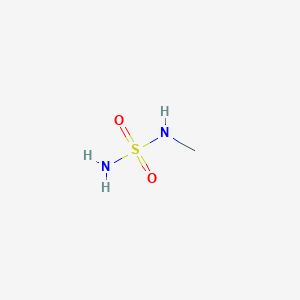

![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)
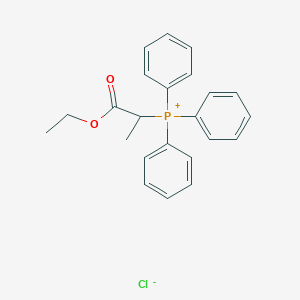
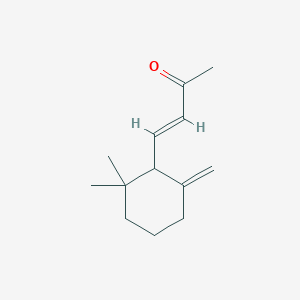
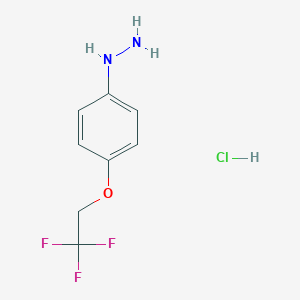
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
